molecular formula C12H15N3S B1274893 5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 669729-28-6

5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1274893
CAS RN: 669729-28-6
M. Wt: 233.33 g/mol
InChI Key: IDGXTEBIKJEDRP-UHFFFAOYSA-N
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Description

5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a chemical compound with the CAS Number: 669729-28-6. It has a molecular weight of 233.34 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study reported the synthesis of BM635 analogues, which are structurally similar to the compound . Another study reported the synthesis of triazole derivatives involving the reaction of 4-isopropylbenzaldehyde with various anilines .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name and molecular formula. The IUPAC name 5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol suggests that it contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The presence of the term ‘4-isopropylphenyl’ indicates a phenyl ring (a six-membered carbon ring) with an isopropyl group attached at the 4th position .

Scientific Research Applications

Pharmaceutical Development

This compound is utilized in the pharmaceutical industry for the development of new drugs. Its structural complexity allows for interaction with various biological targets. It can serve as a scaffold for synthesizing novel therapeutic agents, particularly due to the presence of the triazole moiety, which is known for its pharmacological significance .

Agricultural Chemistry

In agriculture, such compounds are explored for their potential as bioactive molecules. They may act as precursors for the synthesis of pesticides or herbicides. The thiol group, in particular, can be crucial for binding to certain enzymes or receptors in pests, providing a pathway for the development of new agrochemicals .

Material Science

The triazole-thiol compound can contribute to material science by being incorporated into polymers or coatings. Its ability to form strong bonds with metals can be exploited in creating corrosion-resistant materials or surface treatments that enhance the durability of metals .

Environmental Science

In environmental science, such compounds can be used to detect and quantify pollutants. The thiol group can bind to heavy metals, making it useful in sensors for monitoring environmental contamination. Additionally, its stability under various conditions makes it suitable for long-term environmental studies .

Analytical Chemistry

The compound’s unique structure can be utilized in analytical chemistry as a reagent or a standard for calibration. Its consistent and predictable reactivity with certain chemicals makes it valuable for quantitative analysis and quality control in chemical manufacturing .

Biochemistry

In biochemistry, this compound can be part of studies on enzyme inhibition or activation due to its potential to interact with biological macromolecules. It could be used to understand the biochemical pathways and mechanisms of action within cells .

Medicinal Chemistry

The triazole and thiol groups are often found in molecules with medicinal properties. This compound could be used as a building block for designing drugs with specific actions, such as antiviral, antibacterial, or anticancer activities .

Synthetic Chemistry

Finally, in synthetic chemistry, this compound can be used to develop new synthetic routes or as an intermediate in multi-step synthesis processes. Its reactivity can be harnessed to create complex molecules with high precision .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, characterization, and potential applications. Given the interest in triazole derivatives in medicinal chemistry , this compound could be a candidate for further study in drug discovery and development.

properties

IUPAC Name

4-methyl-3-(4-propan-2-ylphenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c1-8(2)9-4-6-10(7-5-9)11-13-14-12(16)15(11)3/h4-8H,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGXTEBIKJEDRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NNC(=S)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395480
Record name 5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

CAS RN

669729-28-6
Record name 2,4-Dihydro-4-methyl-5-[4-(1-methylethyl)phenyl]-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=669729-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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